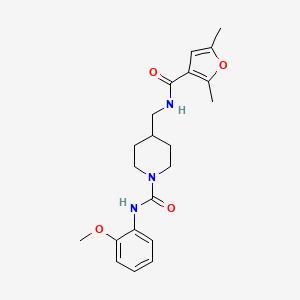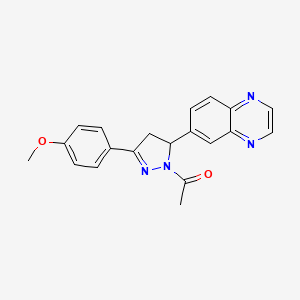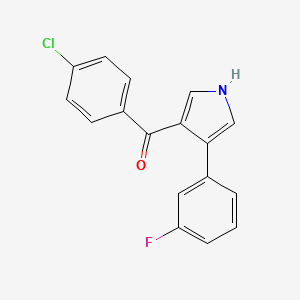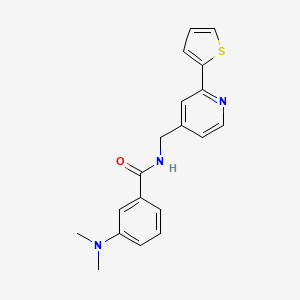![molecular formula C16H12FN3OS B2806615 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether CAS No. 321433-01-6](/img/structure/B2806615.png)
4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether” is a chemical compound with the molecular formula C16H12FN3OS . It’s a versatile material used in scientific research for various applications due to its unique properties and potential in drug discovery, nanotechnology, and catalysis.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.35 . Other physical and chemical properties like melting point, boiling point, and density weren’t specified in the search results .Scientific Research Applications
1. Polymer Electrolyte Membrane for Fuel Cells
A study by Pefkianakis et al. (2005) presents novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and 4-fluorophenyl sulfone. These copolymers exhibit excellent properties for application in high-temperature fuel cells, such as film-forming abilities, high modulus, and thermal stability. They also show high oxidative stability and acid doping ability, enabling proton conductivity (Pefkianakis et al., 2005).
2. Synthesis of Heterocyclic Sulfanyl Pyrimidin-4(3H)-one Derivatives
Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives with a wide spectrum of biological activities. These compounds were obtained through efficient synthesis methods and exhibited antimicrobial, anticancer, and other biological activities (Bassyouni & Fathalla, 2013).
3. Green-emitting Iridium(III) Complexes
Constable et al. (2014) reported on green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These complexes were characterized by various spectroscopic methods and showed potential applications in optoelectronics and photoluminescence (Constable et al., 2014).
4. Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
A study by Kim et al. (2011) involved synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This method offered precise control of cation functionality, indicating potential applications in electrochemical devices (Kim et al., 2011).
5. Transparent Aromatic Polyimides with High Refractive Index
Tapaswi et al. (2015) synthesized transparent polyimides (PIs) derived from thiophenyl-substituted benzidines. These PIs exhibited high refractive indices and small birefringence, along with good thermomechanical stabilities. This research has implications for advanced optical materials (Tapaswi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUCBYRUQFMVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2806532.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2806535.png)



![4-Methyl-6-(2-methylphenyl)-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)


![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)

![7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2806555.png)